molecular formula C25H21BrN2O2 B15283980 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

Cat. No.: B15283980
M. Wt: 461.3 g/mol
InChI Key: QOKNETMVUYHOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-1-methylindol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C25H21BrN2O2/c1-27-21-9-5-4-8-20(21)22(23(27)16-10-12-17(26)13-11-16)24-18-6-2-3-7-19(18)25(30)28(24)14-15-29/h2-13,24,29H,14-15H2,1H3

InChI Key

QOKNETMVUYHOND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C4C5=CC=CC=C5C(=O)N4CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.